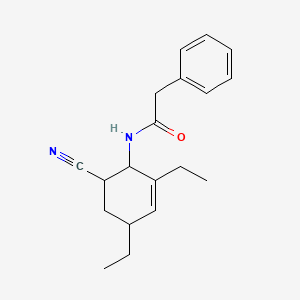![molecular formula C15H22O5 B12534523 Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate CAS No. 653563-87-2](/img/structure/B12534523.png)
Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate is an organic compound with the molecular formula C15H22O5 It is a derivative of butanoic acid and is characterized by the presence of a phenoxy group substituted with a hydroxyethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate typically involves the esterification of 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, facilitating binding and subsequent biochemical reactions. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]propanoate
- Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]pentanoate
- Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]hexanoate
Uniqueness
Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hydroxyethoxy group enhances its solubility in polar solvents, while the ester group provides a site for further chemical modification.
Eigenschaften
CAS-Nummer |
653563-87-2 |
|---|---|
Molekularformel |
C15H22O5 |
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate |
InChI |
InChI=1S/C15H22O5/c1-4-15(5-2,14(17)18-3)20-13-8-6-12(7-9-13)19-11-10-16/h6-9,16H,4-5,10-11H2,1-3H3 |
InChI-Schlüssel |
GMOHFPKQOURUSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)OC)OC1=CC=C(C=C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


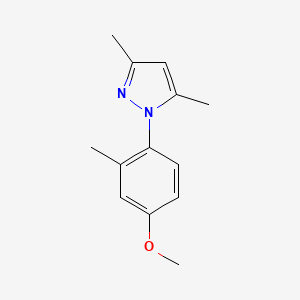
![5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane](/img/structure/B12534453.png)
![Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine](/img/structure/B12534465.png)
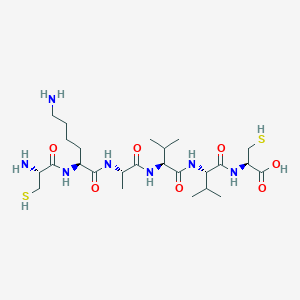
![Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate](/img/structure/B12534490.png)
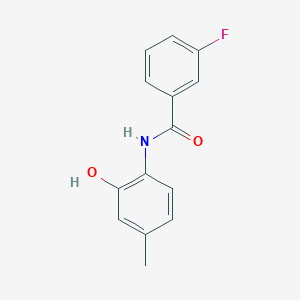

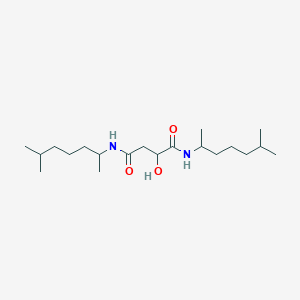
![Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-](/img/structure/B12534536.png)
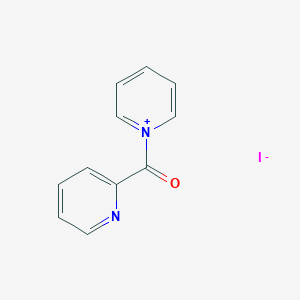
![Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-](/img/structure/B12534544.png)
![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)
